1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a siloxane compound with the chemical formula and a molecular weight of 222.4295 g/mol. It is categorized under organosilicon compounds and is particularly noted for its applications in various scientific fields, including materials science and organic synthesis. The compound is recognized for its unique structural features, which contribute to its chemical reactivity and utility in industrial applications.
The compound is classified as a disiloxane due to its two silicon atoms linked by oxygen atoms. It is part of a broader class of siloxanes that are used in various applications ranging from sealants to lubricants. The IUPAC name for this compound reflects its structure, indicating the presence of ethoxy groups and tetramethyl groups attached to the silicon atoms. The CAS Registry Number for 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane is 18420-09-2, and it is also listed in databases such as PubChem and ECHA .
The synthesis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane can be achieved through several methods. One notable approach involves the reaction of an organohydrogen polysiloxane with a methyl Grignard reagent in a suitable solvent. This method allows for high yields and efficiency in producing the desired siloxane compound.
The reaction typically requires the following steps:
The molecular structure of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane consists of two silicon atoms each bonded to two ethoxy groups and two methyl groups. The structural formula can be represented as:
The compound exhibits a unique arrangement that allows for flexibility in applications due to the presence of both ethoxy and methyl groups. The InChIKey for this compound is NPOYZXWZANURMM-UHFFFAOYSA-N .
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane can undergo various chemical reactions typical of siloxanes:
The hydrolysis process involves adding water or an acid such as hydrochloric acid to facilitate the breakdown of siloxane bonds into silanol derivatives . This process is often sensitive to temperature and pH levels.
The mechanism by which 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane acts typically involves the formation of reactive intermediates during hydrolysis or condensation reactions. The presence of both ethoxy and methyl groups enhances its reactivity by providing sites for nucleophilic attack or electrophilic substitution.
Relevant data indicates that the compound exhibits typical behavior for siloxanes concerning thermal stability and reactivity towards nucleophiles .
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane finds applications across various scientific fields:
The compound’s molecular formula is C₈H₂₂O₃Si₂, corresponding to a molecular weight of 222.43 grams per mole [2] [4]. Its systematic International Union of Pure and Applied Chemistry name, ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane, precisely defines the bonding sequence: two silicon atoms are linked by an oxygen atom (disiloxane backbone), with each silicon bearing two methyl groups and one ethoxy group [2] . Alternative names include 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane and Tetramethyl-1,3-diethoxy disiloxane, though these are non-preferred synonyms . Key identifiers are summarized below:
Table 1: Molecular Identification Data
Property | Value |
---|---|
CAS Registry Number | 18420-09-2 |
Molecular Formula | C₈H₂₂O₃Si₂ |
Molecular Weight | 222.43 g/mol |
International Union of Pure and Applied Chemistry Name | ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane |
SMILES | CCOSi(C)OSi(C)OCC |
InChI | 1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3 |
InChI Key | NPOYZXWZANURMM-UHFFFAOYSA-N |
The core structure features a disiloxane unit (Si-O-Si) with a bond angle typically exceeding 140°, contributing to conformational flexibility. Each silicon atom is tetrahedrally coordinated, bonded to:
This symmetrical arrangement creates a polar yet organophilic molecule. The siloxane linkage provides thermal stability and partial polarity, while the methyl groups shield the silicon atoms and impart hydrophobicity. The ethoxy groups act as hydrolytically labile sites, enabling reactions with moisture, hydroxylated surfaces, or other protic reagents to form silanols or cross-linked siloxane networks [1] [4]. Electron distribution shows slight positive charge on silicon atoms and negative charge on oxygen, facilitating nucleophilic attack at silicon centers.
Structural modifications within the tetramethyldisiloxane series significantly alter physicochemical properties and reactivity. Replacing ethoxy groups with hydrogen, methoxy, or chlorine atoms yields distinct derivatives:
Table 2: Comparative Structural Features and Properties of Tetramethyldisiloxane Derivatives
Compound Name | Substituents (R) | Molecular Weight (g/mol) | Key Properties | Structural Distinction |
---|---|---|---|---|
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | -OC₂H₅ | 222.43 | bp 161°C; density 0.883 g/mL; n20/D 1.389 | Ethoxy groups offer moderate reactivity |
1,1,3,3-Tetramethyldisiloxane | -H | 106.25 | bp 70-71°C; density 0.76 g/mL; n20/D 1.370 | Si-H bonds enable reduction/hydrosilylation [5] |
1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane | -OCH₃ | 194.38 | Higher polarity than ethoxy analogue | Shorter alkoxy chain increases polarity [2] |
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | -Cl | 183.27 | Highly reactive; low thermal stability | Chlorine atoms confer high electrophilicity |
Key distinctions:
Table 3: Physical Property Comparison of Select Derivatives
Property | 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | 1,1,3,3-Tetramethyldisiloxane | 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane |
---|---|---|---|
Boiling Point | 161°C | 70-71°C | ~145°C (estimated) |
Density (25°C) | 0.883 g/mL | 0.76 g/mL | >0.89 g/mL (estimated) |
Refractive Index (n20/D) | 1.389 | 1.370 | >1.390 (estimated) |
Flash Point | 43°C (closed cup) | -10°C (closed cup) | >40°C (estimated) |
This configurational diversity enables chemists to tailor disiloxane properties for specific applications—from reactive intermediates (Si-H, Si-Cl) to hydrolytically sensitive precursors (Si-OR) like 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane [2] [5] [7].
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